molecular formula C11H14N2O2 B12932543 5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione

Cat. No.: B12932543
M. Wt: 206.24 g/mol
InChI Key: PBNGMRXNQRINAI-UHFFFAOYSA-N
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Description

5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is an organic compound that features a cyclohexane ring substituted with an imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione typically involves the cyclization of appropriate precursors. One common method involves the reaction of 1-ethylimidazole with cyclohexane-1,3-dione under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(1-Ethyl-1H-imidazol-5-yl)cyclohexane-1,3-dione is unique due to the presence of the imidazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C11H14N2O2

Molecular Weight

206.24 g/mol

IUPAC Name

5-(3-ethylimidazol-4-yl)cyclohexane-1,3-dione

InChI

InChI=1S/C11H14N2O2/c1-2-13-7-12-6-11(13)8-3-9(14)5-10(15)4-8/h6-8H,2-5H2,1H3

InChI Key

PBNGMRXNQRINAI-UHFFFAOYSA-N

Canonical SMILES

CCN1C=NC=C1C2CC(=O)CC(=O)C2

Origin of Product

United States

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